3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O4S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(32-15)31-8-12(27)21-9-3-5-10(6-4-9)30-17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXVGFQZGFYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where correspond to the specific number of each atom in the molecular formula. The presence of trifluoromethoxy and thiadiazole moieties suggests a potential for significant biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer effects. Several studies have highlighted its ability to inhibit tumor cell proliferation through various mechanisms.
Anticancer Properties
- Cell Viability Reduction : Research indicates that derivatives of thiadiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown decreased viability in human leukemia and solid tumors such as breast and colon cancers .
-
Mechanisms of Action :
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in the G1 phase, preventing replication and leading to apoptosis in cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting that this compound promotes programmed cell death in malignant cells .
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound.
Case Study 1: Thiadiazole Derivatives
A study synthesized a series of thiadiazole derivatives that demonstrated potent anticancer activity against a range of human cancer cell lines. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 8.0 |
| Thiadiazole Derivative B | A549 (Lung Cancer) | 5.5 |
| Thiadiazole Derivative C | HCT116 (Colon Cancer) | 6.2 |
Case Study 2: Pyrazole-Based Compounds
Research on pyrazole-based compounds has shown that they can effectively target cancer stem cells, which are often resistant to conventional therapies. The studied compounds demonstrated enhanced selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazole-thiadiazole scaffold distinguishes it from analogs in the literature. For example:
- Benzimidazole-Triazole-Thiazole Derivatives () : Compounds like 9a–9e feature benzimidazole and triazole cores linked to thiazole rings. These structures prioritize aromatic stacking interactions, whereas the target compound’s thiadiazole and pyrazole may enhance electron-deficient character, influencing binding to cysteine-rich enzymatic sites .
Table 1: Core Structure Comparison
Substituent Effects
- Trifluoromethoxy Group : The 4-(trifluoromethoxy)phenyl group in the target compound introduces strong electron-withdrawing effects and lipophilicity, contrasting with simpler substituents like methyl or methoxy in analogs (e.g., 9d and 9e in ). This group may enhance metabolic stability and target affinity compared to halogenated analogs (e.g., 9b with 4-fluorophenyl) .
- Thioether Linkage : The ethyl thioether in the target compound differs from the acetamide bridges in ’s 9a–9e . Thioethers can improve membrane permeability but may increase susceptibility to oxidation compared to more stable ether or carboxamide linkages .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound, given its complex heterocyclic architecture?
- Methodological Answer : Synthesis optimization should prioritize stepwise coupling of pyrazole, thiadiazole, and trifluoromethoxy-aniline moieties. Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for thioether formation, as demonstrated in analogous thiadiazole-thiol coupling reactions . Monitor intermediates via TLC and employ column chromatography or recrystallization (e.g., water/ethanol mixtures) for purification. Reaction temperatures between 70–80°C improve yields while minimizing side products .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Basic : FT-IR to identify functional groups (e.g., carbonyl at ~1650 cm⁻¹, C-S stretching at ~650 cm⁻¹) .
- Advanced : High-resolution ¹H/¹³C NMR (e.g., pyrazole C=O at ~160 ppm, thiadiazole protons as singlet at δ 8.1–8.3 ppm) and 2D NMR (COSY, HSQC) to resolve overlapping signals . LC-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at ~530–540 Da). For crystalline derivatives, X-ray diffraction provides absolute configuration .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In vitro : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Dose-response curves (0.1–100 µM) quantify IC₅₀ values .
- Computational : Use AutoDock Vina or Schrödinger Suite for molecular docking against X-ray structures of target proteins (e.g., EGFR or COX-2). Validate predictions with molecular dynamics simulations (100 ns) to assess binding stability .
- Cellular : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines, comparing to structurally related analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
- Meta-analysis : Compare SAR trends across analogs (e.g., trifluoromethoxy vs. methoxy substituents) to identify critical pharmacophores .
Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
- Methodological Answer :
- Analog synthesis : Modify substituents on the pyrazole (e.g., methyl to ethyl) and thiadiazole (e.g., thioether to sulfone) cores .
- Biological testing : Screen analogs against panels of related targets (e.g., kinase isoforms) to map selectivity profiles.
- QSAR modeling : Use MOE or ChemAxon to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Long-term stability : Store at –20°C, 4°C, and RT; analyze monthly for 6–12 months. Use LC-MS to identify degradation products (e.g., hydrolysis of carboxamide) .
Method Development Questions
Q. How to develop a validated HPLC/LC-MS method for quantifying this compound in biological matrices?
- Methodological Answer :
- Column : C18 (2.6 µm, 100 Å) for optimal resolution.
- Mobile phase : Acetonitrile:10 mM ammonium formate (pH 3.5) in gradient mode (20%→90% acetonitrile over 15 min).
- Detection : UV at 254 nm (carboxamide absorbance) and MS/MS (MRM transition m/z 535→317 for quantification) .
- Validation : Assess linearity (1–1000 ng/mL), LOD/LOQ (0.3/1 ng/mL), and recovery (>85% in plasma) .
Data Analysis & Computational Questions
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodological Answer :
- Pharmacophore screening : Use SwissTargetPrediction to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- Toxicity prediction : Employ Derek Nexus or ProTox-II to assess mutagenicity, hepatotoxicity, and hERG channel inhibition .
- MD simulations : Run 200 ns simulations in Desmond to evaluate membrane permeability (logP ~3.5) and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
